Lucenin-2 Lucenin-2 Lucenin-2 is a C-glycosyl compound that is luteolin substituted by beta-D-glucopyranosyl moieties at positions 6 and 8 respectively. It is a C-glycosyl compound and a tetrahydroxyflavone. It derives from a luteolin.
Brand Name: Vulcanchem
CAS No.: 29428-58-8
VCID: VC21340477
InChI: InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol

Lucenin-2

CAS No.: 29428-58-8

Cat. No.: VC21340477

Molecular Formula: C27H30O16

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Lucenin-2 - 29428-58-8

CAS No. 29428-58-8
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Standard InChI InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
Standard InChI Key ZLPSOQFIIQIIAX-VQVVXJKKSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O

Chemical Structure and Properties of Lucenin-2

Lucenin-2, identified by its CAS Registry Number 29428-58-8, is chemically defined as a C-glycosyl compound consisting of luteolin substituted by beta-D-glucopyranosyl moieties at positions 6 and 8, respectively . This chemical compound is classified as a tetrahydroxyflavone and is functionally related to luteolin, a well-studied flavonoid . With the molecular formula C27H30O16 and a molecular weight of 610.5 g/mol, Lucenin-2 possesses a complex chemical structure that contributes to its biological functions . The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-6,8-bis(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one, which accurately describes its structural arrangement .

The chemical structure of Lucenin-2 features a flavone backbone with multiple hydroxyl groups that contribute to its antioxidant properties. The presence of two C-glycosidic bonds, connecting the beta-D-glucopyranosyl moieties to the flavone nucleus at positions 6 and 8, distinguishes Lucenin-2 from other flavonoids and contributes to its unique biological activities . These structural characteristics are significant as they influence the compound's stability, bioavailability, and interaction with biological targets. The hydroxyl groups at positions 3' and 4' of the B-ring and at positions 5 and 7 of the A-ring are particularly important for the compound's free radical scavenging capacity and anti-inflammatory effects .

Table 1. Chemical Properties of Lucenin-2

PropertyDescription
Chemical Name2-(3,4-dihydroxyphenyl)-6,8-bis(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one
Common NamesLuteolin 6,8-di-C-glucoside, Lucenin II
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
CAS Registry Number29428-58-8
PubChem CID442615
ClassificationFlavone di-C-glycoside, Tetrahydroxyflavone
Physical StateSolid
Structure TypeC-glycosyl compound

Natural Sources and Occurrence

Lucenin-2 has been identified in various plant species, with significant concentrations reported in several botanicals of pharmacological interest. Most notably, Lucenin-2 has been reported in Passiflora incarnata (passion flower), which is widely used in traditional medicine for its anxiolytic and sedative properties . Another important source is Artemisia herba-alba, a plant traditionally used in Mediterranean and Middle Eastern folk medicine for various therapeutic purposes . The compound has also been identified as one of the major components in Camellia mistletoe (Korthalsella japonica), where it contributes to the plant's anti-inflammatory properties . The presence of Lucenin-2 in these diverse plant species suggests its widespread distribution in nature and its potential ecological significance.

Table 2. Natural Sources of Lucenin-2

Plant SpeciesFamilyPlant PartNotable Coexisting Compounds
Passiflora incarnataPassifloraceaeAerial partsOther flavonoids, alkaloids
Artemisia herba-albaAsteraceaeLeaves, stemsTerpenoids, other flavonoids
Korthalsella japonica (Camellia mistletoe)LoranthaceaeWhole plantVicenin-2, Stellarin-2

Extraction and Analytical Methods

The isolation and identification of Lucenin-2 from natural sources require sophisticated extraction and analytical methodologies. Traditional extraction techniques involve the use of various solvents such as methanol, ethanol, or water, followed by fractionation using chromatographic methods . More advanced extraction techniques may include ultrasound-assisted extraction or pressurized liquid extraction to improve yield and efficiency. Following extraction, the compound is typically purified using techniques such as column chromatography, preparative HPLC, or thin-layer chromatography to obtain the pure compound for further analysis and biological testing.

The synthesis of Lucenin-2 can be achieved through the glycosylation of luteolin, involving the use of β-D-glucopyranosyl donors under specific reaction conditions to achieve the desired C-glycosylation at positions 6 and 8 of the luteolin molecule. This synthetic approach provides an alternative source of the compound for research purposes, especially when natural sources may contain only small quantities. The synthetic pathway typically involves protection-deprotection strategies to ensure regioselective glycosylation and requires careful control of reaction conditions to achieve the desired stereochemistry at the glycosidic linkages.

Biological Activities and Pharmacological Properties

Anti-inflammatory Properties

Lucenin-2 demonstrates significant anti-inflammatory activity through multiple mechanisms of action. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that Lucenin-2 significantly inhibits nitric oxide (NO) production, a key inflammatory mediator . This inhibition was observed at concentrations of 100 μg/mL, suggesting potent anti-inflammatory potential . Additionally, Lucenin-2 has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play central roles in the inflammatory response . The ability to suppress these inflammatory enzymes indicates that Lucenin-2 may influence multiple points in the inflammatory cascade, potentially offering comprehensive anti-inflammatory effects.

The anti-inflammatory mechanisms of Lucenin-2 likely involve the modulation of inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes. By inhibiting these pathways, Lucenin-2 can reduce the production of inflammatory cytokines and mediators, thereby attenuating the inflammatory response. This anti-inflammatory activity positions Lucenin-2 as a potential therapeutic agent for inflammatory conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. The natural origin of Lucenin-2 may offer advantages over synthetic anti-inflammatory drugs, potentially providing efficacy with fewer side effects.

Table 3. Anti-inflammatory Effects of Lucenin-2

ParameterExperimental ModelConcentrationEffectReference
NO ProductionLPS-stimulated RAW 264.7 cells100 μg/mLSignificant inhibition
iNOS ExpressionLPS-stimulated RAW 264.7 cells100 μg/mLReduction
COX-2 ExpressionLPS-stimulated RAW 264.7 cells100 μg/mLReduction

Antioxidant Activity

The antioxidant mechanisms of Lucenin-2 may include direct scavenging of reactive oxygen species, chelation of metal ions that catalyze oxidative reactions, and modulation of cellular antioxidant defense systems such as superoxide dismutase, catalase, and glutathione peroxidase . By enhancing these intrinsic antioxidant mechanisms, Lucenin-2 may provide comprehensive protection against oxidative stress at the cellular level. This multifaceted antioxidant activity suggests that Lucenin-2 could be valuable in preventing or managing conditions associated with oxidative stress. Further research is needed to fully characterize the antioxidant profile of Lucenin-2 in various biological systems and to compare its efficacy with established antioxidant compounds.

Structure-Activity Relationships

The biological activities of Lucenin-2 are intrinsically linked to its chemical structure, with specific structural features contributing to its various pharmacological effects. The flavone backbone, characterized by a 2-phenylchromen-4-one structure, provides a rigid scaffold that influences the compound's interaction with biological targets. The hydroxyl groups at positions 5 and 7 of the A-ring and at positions 3' and 4' of the B-ring are crucial for the antioxidant activity of Lucenin-2, as they can donate hydrogen atoms to neutralize free radicals. Additionally, these hydroxyl groups may form hydrogen bonds with target proteins, influencing the compound's binding affinity and specificity.

The presence of two β-D-glucopyranosyl moieties at positions 6 and 8 distinguishes Lucenin-2 from other flavonoids and likely influences its pharmacokinetic properties, including solubility, bioavailability, and metabolism . The C-glycosidic linkages, which are resistant to hydrolysis by glycosidases, contribute to the metabolic stability of Lucenin-2 compared to O-glycosides. This stability may allow Lucenin-2 to reach its target tissues in an intact form, potentially enhancing its therapeutic efficacy. Understanding these structure-activity relationships is essential for the rational design of flavonoid-based therapeutic agents and may guide the development of semi-synthetic derivatives with improved pharmacological properties.

Comparisons with structurally related flavone glycosides, such as vicenin-2 and stellarin-2, may provide insights into the specific structural requirements for optimal biological activity. Vicenin-2, for example, differs from Lucenin-2 in the hydroxylation pattern of the B-ring, which may influence its antioxidant and anti-inflammatory properties . Such structure-activity comparisons could inform the selection or design of flavonoids with optimized therapeutic profiles for specific applications. Additionally, understanding how structural modifications affect the biological activities of these compounds may facilitate the development of more effective and selective flavonoid-based therapeutics.

Research Challenges and Future Directions

Despite the promising biological activities of Lucenin-2, several research challenges must be addressed to fully evaluate its therapeutic potential. One significant challenge is the limited availability of Lucenin-2 from natural sources, which may hinder large-scale studies and potential commercial applications. Developing efficient extraction methods or synthetic pathways to obtain sufficient quantities of pure Lucenin-2 is essential for advancing research in this area. Additionally, comprehensive pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Lucenin-2, which will inform its potential for drug development.

Future research directions should include more detailed mechanistic studies to elucidate the molecular targets and signaling pathways modulated by Lucenin-2. While current evidence indicates effects on iNOS and COX-2 expression , a broader understanding of its molecular interactions would provide valuable insights into its therapeutic potential. Clinical studies are also warranted to assess the efficacy and safety of Lucenin-2 in human subjects, particularly for inflammatory conditions where current treatments may have significant side effects. The potential synergistic effects of Lucenin-2 with other bioactive compounds or conventional drugs should also be explored, as such combinations might offer enhanced therapeutic benefits.

The development of novel drug delivery systems for Lucenin-2 represents another promising research direction. Given the likely limited bioavailability of flavonoids due to their hydrophilic nature, innovative formulations such as nanoparticles, liposomes, or cyclodextrin complexes might improve the delivery and efficacy of Lucenin-2. Additionally, structure-based drug design approaches could be employed to develop semi-synthetic derivatives of Lucenin-2 with enhanced pharmacological properties while maintaining the core bioactive features. These research avenues collectively aim to translate the promising biological activities of Lucenin-2 into effective therapeutic applications.

Analytical Detection Methods

The accurate detection and quantification of Lucenin-2 in various matrices, including plant extracts, biological samples, and pharmaceutical formulations, require sophisticated analytical methodologies. Ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) has proven effective for the initial identification of Lucenin-2 in complex mixtures . This technique combines the high-resolution separation capabilities of UPLC with the specificity and sensitivity of mass spectrometry, allowing for confident identification of Lucenin-2 based on its mass-to-charge ratio and fragmentation pattern. Further structural confirmation is typically achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and proton nuclear magnetic resonance (1H-NMR), which provide detailed information about the compound's molecular structure .

For quantitative analysis of Lucenin-2, methods such as HPLC with ultraviolet detection (HPLC-UV) or HPLC with diode array detection (HPLC-DAD) are commonly employed. These methods allow for the determination of Lucenin-2 concentrations in various samples, facilitating studies on its natural occurrence, extraction efficiency, and stability. Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate Lucenin-2 from complex matrices and minimize interference from co-extracted compounds. The development and validation of these analytical methods are crucial for ensuring the reliability and reproducibility of Lucenin-2 detection and quantification, which in turn supports research on its biological activities and potential therapeutic applications.

It is worth noting that the detection of Lucenin-2 in complex biological samples, such as plasma or tissue extracts, may present additional challenges due to matrix effects and potentially low concentrations. Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) or liquid chromatography-tandem mass spectrometry with multiple reaction monitoring (LC-MS/MS-MRM), may be required for these applications to achieve the necessary sensitivity and specificity. The continuous advancement of analytical methodologies will likely enhance our ability to study Lucenin-2 in various biological contexts, contributing to a more comprehensive understanding of its pharmacokinetics and therapeutic potential.

Comparative Analysis with Related Compounds

Lucenin-2 belongs to a larger family of flavone C-glycosides, and its properties can be better understood through comparison with structurally related compounds. Vicenin-2, another di-C-glycosylflavone, shares many structural similarities with Lucenin-2 but differs in its glycosylation pattern or the hydroxylation of its flavone backbone . These structural differences may result in distinct pharmacological profiles, including variations in anti-inflammatory potency, antioxidant capacity, and bioavailability. Comparative studies of these related compounds provide valuable insights into structure-activity relationships and may guide the selection of specific flavonoids for particular therapeutic applications.

Table 4. Comparison of Lucenin-2 with Related Flavonoids

CompoundStructure TypeKey Structural FeaturesNotable Biological ActivitiesComparative Advantages
Lucenin-2Flavone di-C-glycosideLuteolin with β-D-glucopyranosyl at positions 6 and 8Anti-inflammatory, AntioxidantMetabolic stability due to C-glycosidic bonds
Vicenin-2Flavone di-C-glycosideApigenin with β-D-glucopyranosyl at positions 6 and 8Anti-inflammatory, AntioxidantDifferent hydroxylation pattern affecting target specificity
Stellarin-2Flavone di-C-glycosideChrysoeriol with β-D-glucopyranosyl at positions 6 and 8Anti-inflammatoryAdditional methoxy group affecting lipophilicity
LuteolinFlavone aglycone3',4',5,7-tetrahydroxyflavoneAntioxidant, Anti-inflammatory, AnticarcinogenicHigher lipophilicity, potentially better membrane penetration

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator